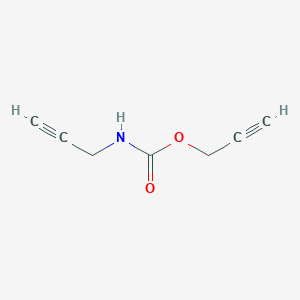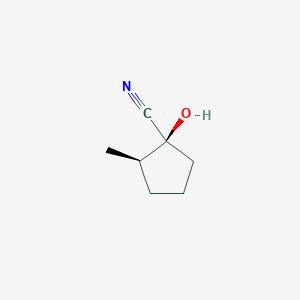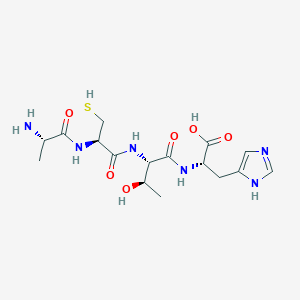![molecular formula C16H7F4N3O B14203323 2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole CAS No. 918621-49-5](/img/structure/B14203323.png)
2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole is a synthetic organic compound that features a benzoxazole ring substituted with a tetrafluorophenyl group and an imidazole moiety
Métodos De Preparación
The synthesis of 2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Attachment of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction involving an aldehyde or ketone with an amine and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Condensation: The imidazole moiety can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated aromatic ring system can impart desirable properties such as thermal stability and hydrophobicity, making it useful in the development of advanced materials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical space.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the imidazole ring can facilitate coordination with metal ions or hydrogen bonding with biological molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole include:
2-[2,3,4,5-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole: Differing in the position of fluorine atoms, this compound may exhibit distinct reactivity and properties.
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole: Substitution of the imidazole ring with a pyrazole ring can alter the compound’s chemical and biological behavior.
2-[2,3,5,6-Tetrafluoro-4-(1H-triazol-1-yl)phenyl]-1,3-benzoxazole: The triazole ring introduces additional nitrogen atoms, potentially enhancing coordination properties and biological activity.
The uniqueness of this compound lies in its specific combination of a tetrafluorophenyl group and an imidazole moiety, which can confer distinct chemical reactivity and biological interactions compared to its analogs.
Propiedades
Número CAS |
918621-49-5 |
|---|---|
Fórmula molecular |
C16H7F4N3O |
Peso molecular |
333.24 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetrafluoro-4-imidazol-1-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H7F4N3O/c17-11-10(16-22-8-3-1-2-4-9(8)24-16)12(18)14(20)15(13(11)19)23-6-5-21-7-23/h1-7H |
Clave InChI |
PWMYMVPQLMSRRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)N4C=CN=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)








![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)

![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)
